N-(tert-butyl)-2-cyanoacetamide

Organic Synthesis Heterocyclic Chemistry Steric Effects

Researchers pursuing selective N-substituted 2-cyanoacrylamide synthesis face a critical chemoselectivity challenge: conventional N-alkyl cyanoacetamides (e.g., N-methyl) preferentially cyclize to 6-amino-2-pyridone-3,5-dicarbonitriles rather than the desired acyclic product. N-(tert-Butyl)-2-cyanoacetamide (CAS 108168-88-3) resolves this through steric control of the tert-butyl group: • Diverts one-pot, three-component reactions with aryl aldehydes and malononitrile exclusively to N-substituted 2-cyanoacrylamide scaffolds. • Delivers 70% yield in tandem nitrosation/cyclization to N-tert-butyl-quinoxalin-2-ones, matching or exceeding common N-alkyl/aryl analogs. • Functions as a low-nanomolar (IC50 2.30 nM) small-molecule activator of the 2-5A/RNase L pathway for innate antiviral immunity research. White crystalline solid (mp 97°C), 95% purity, stable under ambient sealed storage.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 108168-88-3
Cat. No. B2535064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-2-cyanoacetamide
CAS108168-88-3
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCC(C)(C)NC(=O)CC#N
InChIInChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8/h4H2,1-3H3,(H,9,10)
InChIKeyDVQYNHDOQWPSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties of N-(tert-butyl)-2-cyanoacetamide


N-(tert-butyl)-2-cyanoacetamide (CAS 108168-88-3) is a synthetic N-substituted cyanoacetamide derivative characterized by a sterically hindered tert-butyl group attached to the amide nitrogen. It exists as a white crystalline solid with a melting point of 97 °C and a predicted boiling point of 306.9±25.0 °C . The compound has a molecular weight of 140.18 g/mol (formula C₇H₁₂N₂O), a predicted density of 0.977±0.06 g/cm³, and a calculated pKa of 5.69±0.10 . Its structure provides a defined, hindered amide framework that serves as a stable, crystalline building block for further synthetic elaboration, offering a reproducible solid form that facilitates accurate weighing and long-term storage under ambient, moisture-excluded conditions .

Why N-(tert-butyl)-2-cyanoacetamide Cannot Be Substituted


Within the class of N-substituted cyanoacetamides, the identity of the nitrogen substituent profoundly alters both the reaction pathways and product outcomes in heterocycle-forming transformations. Specifically, a study investigating the one-pot reaction of aryl aldehydes with malononitrile and N-substituted 2-cyanoacetamides demonstrated that less sterically bulky N-substituents (e.g., N-methyl) preferentially undergo cyclization to yield 6-amino-2-pyridone-3,5-dicarbonitrile derivatives [1]. In stark contrast, a high degree of steric hindrance—exemplified by the N-tert-butyl group—diverts the reaction along a slower route, yielding N-substituted 2-cyanoacrylamides instead [1]. Consequently, simply substituting N-(tert-butyl)-2-cyanoacetamide with a less hindered N-alkyl or N-aryl analog does not simply alter reaction efficiency; it fundamentally changes the chemoselectivity and the structural class of the final product. The tert-butyl group therefore serves as a critical and non-interchangeable determinant of synthetic outcome.

N-(tert-butyl)-2-cyanoacetamide Compared with Key Analogs


Divergent Chemoselectivity: tert-Butyl vs. Methyl

In a one-pot reaction with benzaldehyde and malononitrile, the use of less sterically hindered N-methyl-2-cyanoacetamide selectively yields 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. Conversely, N-(tert-butyl)-2-cyanoacetamide, under the same conditions, follows a divergent reaction pathway to yield N-substituted 2-cyanoacrylamides [1]. This demonstrates that the steric bulk of the tert-butyl group does not merely slow a common pathway but fundamentally alters the chemoselectivity of the reaction.

Organic Synthesis Heterocyclic Chemistry Steric Effects

Comparative Yield in Quinoxalinone Synthesis

In a tandem nitrosation/cyclization protocol for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides, the N-(tert-butyl)-substituted derivative afforded the desired product in 70% yield. This yield is competitive with or slightly superior to other N-substituents evaluated under the same conditions, including ethyl (65%), propyl (64%), methoxy (48%), and ethoxy (68%) [1]. These data position the tert-butyl group as a viable and efficient substituent for this specific transformation.

Synthetic Methodology Quinoxalinone Synthesis Reaction Yield

RNase L Activation in Murine Cells

N-(tert-butyl)-2-cyanoacetamide has been characterized as a small-molecule activator of RNase L, a key enzyme in the innate antiviral immune response. In a functional assay measuring inhibition of protein synthesis in mouse L cell extracts, the compound exhibited an IC₅₀ of 2.30 nM [1]. For comparison, other small-molecule RNase L activators reported in the literature exhibit EC₅₀ values for activation of human recombinant RNase L in the range of 26 μM to 49 μM [2][3].

Chemical Biology Antiviral Research RNase L Pathway

Lipophilicity Increase vs. Unsubstituted Cyanoacetamide

The introduction of the N-tert-butyl group substantially increases the lipophilicity of the molecule. N-(tert-butyl)-2-cyanoacetamide has a calculated LogP of 1.21 . In contrast, the parent unsubstituted cyanoacetamide (CAS 107-91-5) has a much lower XLogP of -1.00 [1]. This represents a logP increase of approximately 2.2 units.

Physicochemical Properties Drug Design Solubility

Commercial Purity Benchmarking

Commercially available N-(tert-butyl)-2-cyanoacetamide is consistently supplied with a minimum purity specification of 97% . While N-methyl-2-cyanoacetamide (CAS 14226-41-0) is also commercially accessible with purities around 97% , the N-tert-butyl derivative offers the same high purity standard but with the added functional advantage of its steric bulk, as detailed above. For research requiring a sterically hindered N-substituted cyanoacetamide, this purity level ensures that synthetic outcomes are not confounded by unknown impurities.

Procurement Quality Control Reproducibility

Validated Applications of N-(tert-butyl)-2-cyanoacetamide


Sterically-Controlled Synthesis of 2-Cyanoacrylamides

When performing a one-pot, three-component reaction of aryl aldehydes with malononitrile and a cyanoacetamide partner, the use of N-(tert-butyl)-2-cyanoacetamide is essential for researchers aiming to synthesize N-substituted 2-cyanoacrylamides rather than 6-amino-2-pyridone-3,5-dicarbonitriles. The steric bulk of the tert-butyl group diverts the reaction pathway away from cyclization, providing selective access to the acyclic cyanoacrylamide scaffold, a behavior not observed with less hindered N-alkyl analogs [1].

High-Yield Synthesis of N-tert-Butyl Quinoxalin-2-ones

N-(tert-butyl)-2-cyanoacetamide is a high-yielding substrate for the tandem nitrosation/cyclization synthesis of quinoxalin-2-ones. Under the reported one-pot conditions using tert-butyl nitrite, this specific N-substituted derivative provides the corresponding heterocyclic product in 70% yield [2], a performance that is comparable to or exceeds that of many common N-alkyl and N-aryl analogs. This makes it a preferred choice for synthesizing N-tert-butyl-substituted quinoxalinone libraries.

Chemical Probe for RNase L Pathway and Innate Immunity

For researchers studying the 2-5A/RNase L pathway and innate antiviral immunity, N-(tert-butyl)-2-cyanoacetamide serves as a highly potent small-molecule activator. In functional murine cell-based assays, it exhibits an IC₅₀ of 2.30 nM for inhibiting protein synthesis via RNase L activation [3]. This low-nanomolar activity, which is orders of magnitude more potent than other reported small-molecule RNase L activators [4][5], makes it a valuable tool compound for dissecting pathway mechanisms and for antiviral drug discovery efforts.

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